molecular formula C18H23KO4S B040296 3-Deoxyestradiol 17-sulfate CAS No. 115876-62-5

3-Deoxyestradiol 17-sulfate

Cat. No.: B040296
CAS No.: 115876-62-5
M. Wt: 374.5 g/mol
InChI Key: UWWBAQHFYAWUGM-CMZLOHJFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxyestradiol 17-sulfate is a sulfated conjugate of an estrogen metabolite, serving as a critical analytical standard and research tool for investigating the complex pathways of steroid hormone metabolism. Its core research value lies in its utility for studying Phase II conjugation reactions, specifically the activity of estrogen sulfotransferases, and the role of sulfate conjugation in regulating hormonal activity, transport, and excretion. As a sulfate ester, it is part of a broader class of molecules where sulfation typically serves to deactivate the potent biological effects of the parent hormone and facilitate its elimination, creating a reservoir of inactive hormone that can be rapidly reactivated in target tissues by steroid sulfatase enzymes . In research applications, this compound is essential for: • Metabolic Pathway Profiling: Tracing and quantifying estrogen metabolism pathways, particularly those involving 17-position sulfation, to understand hormonal regulation and dysregulation . • Enzyme Kinetics Studies: Serving as a substrate or product for assaying the function and kinetics of sulfotransferase and sulfatase enzymes, which are pivotal in maintaining local estrogen homeostasis . • Analytical Method Development: Acting as a high-purity standard for the calibration of mass spectrometry-based assays (LC-MS/MS) to accurately detect and measure related steroids and their conjugates in biological and environmental samples . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

115876-62-5

Molecular Formula

C18H23KO4S

Molecular Weight

374.5 g/mol

IUPAC Name

potassium;[(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C18H24O4S.K/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)22-23(19,20)21;/h2-5,14-17H,6-11H2,1H3,(H,19,20,21);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1

InChI Key

UWWBAQHFYAWUGM-CMZLOHJFSA-M

SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC=CC=C34.[K+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC=CC=C34.[K+]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC=CC=C34.[K+]

Synonyms

3-deoxyestradiol 17-sulfate
3-DESS

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of 3 Deoxyestradiol 17 Sulfate

Enzymatic Sulfation Pathways Leading to 3-Deoxyestradiol (B1199316) 17-Sulfate Formation

The addition of a sulfate (B86663) group to 3-Deoxyestradiol is a critical step in its metabolism, rendering the molecule more water-soluble.

Role of Sulfotransferases (SULTs) in Estrogen Sulfation

Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that play a crucial role in the sulfation of a wide array of compounds, including steroids like estrogens. nih.govmdpi.com These enzymes catalyze the transfer of a sulfonate group to a substrate, which in the case of estrogens, typically occurs at a hydroxyl group. nih.govyoutube.com This process, known as sulfoconjugation, generally increases the water solubility of the compounds, facilitating their excretion and reducing their biological activity. nih.gov

Specifically, estrogen sulfotransferase (SULT1E1) is highly involved in the metabolism of both endogenous and synthetic estrogens. nih.gov While the direct sulfation of 3-Deoxyestradiol to form 3-Deoxyestradiol 17-sulfate is a key metabolic step, the broader family of SULTs, including SULT1A1, also participates in the sulfation of various estrogenic molecules. nih.govfrontiersin.org The activity of these enzymes is vital for maintaining hormonal balance and detoxifying xenobiotics. nih.govxenotech.com

Cofactor Requirements for Sulfation (e.g., 3'-Phosphoadenosine-5'-phosphosulfate - PAPS)

The enzymatic transfer of a sulfate group by sulfotransferases is dependent on a universal sulfate donor molecule, 3'-Phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.comnih.gov PAPS is synthesized in the body from inorganic sulfate and ATP. xenotech.com During the sulfation reaction, SULTs catalyze the transfer of the sulfonate group from PAPS to the acceptor substrate, in this case, the 17-hydroxyl group of 3-Deoxyestradiol. nih.govnih.gov The crystal structure of human estrogen sulfotransferase in complex with PAPS has provided significant insights into the catalytic mechanism, revealing a S(N)2-like in-line displacement reaction. nih.gov The interaction between the enzyme, PAPS, and the steroid substrate is highly specific and essential for the efficient formation of the sulfated conjugate. nih.gov

Hydroxylation and Further Metabolic Conversions of this compound

Following its formation, this compound undergoes further metabolism, primarily through hydroxylation reactions mediated by Cytochrome P450 enzymes. These reactions occur without the removal of the sulfate group. nih.gov

Cytochrome P450-Mediated Hydroxylation of the Steroid Nucleus

The metabolism of this compound in rat liver microsomes has been shown to involve hydroxylation of the aromatic A-ring. nih.gov This process is catalyzed by Cytochrome P450 (CYP450) enzymes, a large family of monooxygenases that are central to the metabolism of a vast number of endogenous and exogenous compounds. psu.eduplos.org The hydroxylation of the steroid nucleus introduces one or more hydroxyl groups onto the molecule, further modifying its properties. nih.gov The specific CYP450 isoforms involved in the metabolism of estrogens include CYP1A1, CYP1A2, CYP1B1, and CYP3A4. psu.edunih.gov

Formation of Phenolic and Catechol Metabolites

The hydroxylation of the aromatic ring of this compound leads to the formation of phenolic and catechol metabolites. nih.gov Phenolic metabolites are those containing a single additional hydroxyl group on the aromatic ring. Catechol metabolites are characterized by the presence of two hydroxyl groups on adjacent carbons of the aromatic ring. nih.gov Studies with rat liver microsomes have identified both mono- and dihydroxylated products. nih.gov The formation of these catechols is believed to be a secondary metabolic step, derived from the initial phenolic metabolites. nih.gov

Site-Specific Hydroxylations (e.g., C-1, C-2, C-3, C-4, C-6 positions)

Research has identified several specific sites of hydroxylation on the aromatic A-ring of this compound. In studies using rat liver microsomes, hydroxylations were observed to occur predominantly at the C-2 and C-3 positions, with negligible hydroxylation at the C-4 position. nih.gov Phenolic products with a hydroxyl group at the C-2, C-3, or C-4 positions were detected in both male and female rats. nih.gov

Interestingly, sex-specific differences in metabolism have been noted. Catechol metabolites with hydroxyl groups at the C-2,3 and C-3,4 positions were detected only in male rats. nih.gov Furthermore, a phenolic product hydroxylated at the C-1 position was also exclusively found in male rats. nih.gov In addition to A-ring hydroxylation, studies on the related compound estradiol (B170435) 17-sulfate have shown that hydroxylation can also occur on the B-ring, specifically at the C-6 position. researchgate.netnih.gov The synthesis of potential hydroxylated metabolites, including those at the C-6α and C-6β positions, has been undertaken to serve as authentic standards for metabolic studies. researchgate.netnii.ac.jpresearchgate.net

Table 1: Hydroxylated Metabolites of this compound in Rat Liver Microsomes

Metabolite Type Position of Hydroxylation Detected in
Phenolic C-1 Male Only
Phenolic C-2 Male and Female
Phenolic C-3 Male and Female
Phenolic C-4 Male and Female
Catechol C-2,3 Male Only
Catechol C-3,4 Male Only

Data derived from studies on rat liver microsomes. nih.govnih.gov

Enzymatic Desulfation of this compound

The reactivation of this compound to its biologically active form, 3-Deoxyestradiol, is accomplished through enzymatic desulfation. This hydrolysis reaction is catalyzed by the enzyme steroid sulfatase (STS).

Steroid sulfatase (EC 3.1.6.2), also known as steryl-sulfatase, is a key enzyme in steroid metabolism responsible for hydrolyzing various steroid sulfates. nih.gov It is widely expressed in many tissues, including the liver, brain, and hormone-responsive tissues like the breast and endometrium. nih.govresearchgate.net STS plays a pivotal regulatory role by converting inactive, sulfated steroids circulating in the blood into biologically active hormones within target tissues. nih.govnih.gov The enzyme acts on several substrates, with a notable affinity for aryl steroid sulfates such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS). nih.gov

The activity of STS is crucial in determining the local concentrations of active estrogens. By hydrolyzing sulfated precursors, STS effectively bypasses the need for de novo hormone synthesis in peripheral tissues, contributing significantly to the local hormonal milieu. nih.govechemi.com This local production of active steroids can stimulate the growth of hormone-dependent tumors. nih.gov The expression and activity of STS are often elevated in malignant tissues compared to non-malignant ones, highlighting its importance in pathology.

Table 1: Substrate Specificity of Steroid Sulfatase (STS) This table provides an overview of known substrates for STS and their resulting active steroids.

Sulfated SubstrateAbbreviationActive Steroid Product
Estrone 3-sulfateE1SEstrone (E1)
Dehydroepiandrosterone sulfateDHEASDehydroepiandrosterone (DHEA)
Estradiol 3-sulfateE2SEstradiol (E2)
Estradiol 17-sulfateE2SEstradiol (E2)
This compound 3-Deoxyestradiol
Pregnenolone sulfatePREGSPregnenolone
Cholesterol sulfateCholesterol

This table is based on established knowledge of STS substrates. nih.govmdpi.com this compound is included as a putative substrate based on its structural similarity to other known estrogen sulfates.

Steroid sulfatase belongs to a family of enzymes that utilize a unique catalytic mechanism involving a post-translationally modified amino acid. The active site of STS contains a Cα-formylglycine (FGly) residue, which is essential for its catalytic activity. nih.gov This FGly is generated from a cysteine or serine residue through the action of the FGly-generating enzyme (FGE). nih.gov

The hydrolysis of a steroid sulfate by STS proceeds via a two-step 'ping-pong' mechanism:

Sulfation of the Enzyme: The sulfate group of the substrate (e.g., this compound) is transferred to the hydroxyl group of the catalytic FGly residue. This forms a covalent sulfated enzyme intermediate and releases the desulfated steroid alcohol (3-Deoxyestradiol).

Hydrolysis of the Intermediate: A water molecule then attacks the sulfated FGly residue, hydrolyzing the sulfate ester bond and regenerating the active form of the enzyme. The sulfate ion is released as the final product.

This catalytic cycle allows the enzyme to process multiple substrate molecules. The structure of STS reveals a globular catalytic domain where this reaction occurs and a transmembrane domain that anchors the enzyme to the endoplasmic reticulum. nih.gov

The concept of intracrinology describes the process where a cell synthesizes and responds to its own hormones. researchgate.net Steroid sulfatase is a central player in this regulatory system, particularly for estrogen action in peripheral tissues. echemi.comnih.gov In postmenopausal women, the ovaries cease to be the primary source of estrogens. Instead, circulating sulfated steroids of adrenal origin, such as DHEAS and E1S, serve as a large reservoir. nih.gov

STS within target cells, such as those in the breast or endometrium, can take up these inactive sulfates and hydrolyze them. nih.govnih.gov This local conversion generates biologically potent estrogens like estradiol and, putatively, 3-Deoxyestradiol, directly within the cell where they can bind to estrogen receptors and elicit a biological response. researchgate.netechemi.com This intracrine mechanism allows for tissue-specific control of steroid hormone action, independent of the circulating levels of the active hormones. nih.gov The delicate balance between the activity of STS and the opposing action of sulfotransferases (which inactivate steroids by sulfation) is therefore critical in regulating cellular function and can be a determining factor in the development and progression of hormone-dependent diseases. nih.govechemi.com

Molecular and Cellular Mechanisms of Action of 3 Deoxyestradiol 17 Sulfate and Its Metabolites

Modulation of Estrogenic Activity

Precursor Role in Generating Biologically Active Estrogens

3-Deoxyestradiol (B1199316) 17-sulfate primarily functions as a pro-hormone, a reservoir for the generation of more potent estrogenic compounds. The biological activity of many steroid sulfates is realized after the removal of the sulfate (B86663) group, a process catalyzed by the enzyme steroid sulfatase (STS). ontosight.ai This enzymatic conversion is a critical step in the local regulation of active steroid concentrations in various tissues. ontosight.aioup.com

Studies on the metabolism of 3-Deoxyestradiol 17-sulfate in rat liver microsomes have shown that the compound undergoes hydroxylation at various positions on the aromatic A-ring without the removal of the 17-sulfate group. nih.govnih.gov The primary sites of hydroxylation are the 2 and 3 positions, with negligible hydroxylation at the 4 position. nih.gov These hydroxylated metabolites can then be further converted to catechol estrogens. nih.gov This suggests that even before desulfation, the molecule can be modified, potentially influencing its subsequent metabolism and activity.

The conversion of sulfated steroids like estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) to their unconjugated, active forms is a key process in both normal physiology and in hormone-dependent diseases such as breast cancer. oup.comnih.gov In cancer cells, the uptake of these circulating sulfated precursors and their subsequent conversion to active estrogens can stimulate tumor growth. ontosight.airesearchgate.net While direct studies on this compound in this context are limited, the general principle of steroid sulfatase-mediated activation of sulfated estrogens provides a framework for understanding its potential role.

Indirect Effects on Estrogen Receptor Activation Pathways

The indirect effects of this compound on estrogen receptor (ER) activation are intrinsically linked to its metabolism. Once desulfated to 3-Deoxyestradiol, the resulting molecule can interact with estrogen receptors. However, the absence of the 3-hydroxyl group significantly alters its binding affinity compared to estradiol (B170435).

Furthermore, some sulfated estrogens, such as estradiol sulfate (E2S), have been shown to act as inhibitors of enzymes like glutathione (B108866) S-transferase, which is involved in the inactivation of estradiol. wikipedia.org By inhibiting such enzymes, sulfated estrogens can indirectly increase the local concentration and signaling of active estrogens. Whether this compound exhibits similar properties is an area for further investigation.

The activation of estrogen receptors by their ligands initiates a cascade of events leading to changes in gene expression. wikipedia.orgfrontiersin.org This process involves the binding of the ligand-receptor complex to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating transcription. frontiersin.org The specific conformation of the ligand-receptor complex, influenced by the structure of the ligand, can determine which genes are regulated and whether the effect is agonistic or antagonistic. nih.gov

Receptor Interactions of Related De-sulfated Estrogens

The biological effects of estrogens are mediated through their interaction with two main estrogen receptor subtypes, ERα and ERβ. wikipedia.orgnih.gov These receptors have distinct tissue distributions and can mediate different physiological responses. nih.govoup.com

Estrogen Receptor Subtype Binding Affinities and Specificity

The de-sulfated metabolite, 3-Deoxyestradiol, demonstrates a significantly lower binding affinity for estrogen receptors compared to 17β-estradiol. This is primarily due to the absence of the 3-hydroxyl group, which is a critical determinant for high-affinity binding to both ERα and ERβ.

Competitive binding studies have confirmed that 3-Deoxyestradiol can compete with radiolabeled estradiol for binding to estrogen receptors, but with a much lower affinity. The relative binding affinity (RBA) of a ligand is a measure of its ability to bind to the receptor relative to estradiol. While specific RBA values for 3-Deoxyestradiol are not consistently reported across all studies, it is generally accepted to be significantly lower than that of estradiol.

The table below summarizes the relative binding affinities of various estrogens for ERα and ERβ, illustrating the importance of the 3-hydroxyl group for high-affinity binding.

CompoundRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)
17β-Estradiol100100
EstroneLower than EstradiolLower than Estradiol
EstriolPreferential for ERβHigher than for ERα
3-DeoxyestradiolSignificantly lower than EstradiolSignificantly lower than Estradiol

Data compiled from multiple sources indicating general trends. oup.com

Molecular Determinants of Ligand-Receptor Recognition (e.g., hydroxyl group interactions)

The interaction between an estrogenic ligand and its receptor is a highly specific process governed by the three-dimensional structures of both molecules. The ligand-binding domain (LBD) of the estrogen receptor forms a hydrophobic pocket that accommodates the steroid. nih.gov

The 3-hydroxyl group of estradiol forms crucial hydrogen bonds with amino acid residues within the LBD, such as Glutamate (Glu) and Arginine (Arg), which are essential for high-affinity binding and receptor activation. The absence of this hydroxyl group in 3-Deoxyestradiol eliminates these key interactions, leading to a weaker and less stable association with the receptor.

The 17β-hydroxyl group is also important for receptor binding and is retained in 3-Deoxyestradiol. However, the lack of the 3-hydroxyl group is the primary reason for its reduced affinity. Molecular modeling studies have provided insights into the specific interactions, or lack thereof, between 3-Deoxyestradiol and the estrogen receptor subtypes. These studies highlight how subtle changes in the ligand structure can have profound effects on receptor binding and subsequent biological activity.

Intracellular Transport Mechanisms of Steroid Sulfates

Steroid sulfates, being hydrophilic molecules, require specific transporters to cross the cell membrane. nih.gov This is in contrast to their unconjugated, hydrophobic counterparts which can more readily diffuse across the lipid bilayer. The transport of steroid sulfates into and out of cells is a regulated process involving several families of transporter proteins.

The primary transporters involved in the cellular uptake of sulfated steroids belong to the solute carrier (SLC) superfamily, particularly the organic anion-transporting polypeptides (OATPs). nih.govresearchgate.net These transporters facilitate the influx of steroid sulfates like estrone sulfate and DHEAS from the circulation into target cells. nih.gov Once inside the cell, these sulfated steroids can be converted to their active forms by steroid sulfatase. nih.gov

Another family of transporters, the ATP-binding cassette (ABC) transporters, are generally involved in the efflux of molecules from the cell. nih.gov The interplay between influx transporters like OATPs and efflux transporters, along with the activity of steroid sulfatase and sulfotransferases (which add sulfate groups), creates a complex regulatory network that controls the intracellular concentration of active steroids. nih.govnih.gov

While specific studies on the transport of this compound are limited, it is presumed to utilize the same transport mechanisms as other structurally similar steroid sulfates. The expression levels of these transporters can vary between different tissues and in disease states, which can significantly impact the local availability of active estrogens derived from sulfated precursors. oup.comnih.gov

Carrier-Mediated Uptake by Specific Transporters (e.g., Sodium-Dependent Organic Anion Transporter SOAT)

Sulfated steroids, being hydrophilic and negatively charged at physiological pH, cannot freely diffuse across the lipophilic cell membrane. encyclopedia.pub Their entry into target cells is contingent upon specialized carrier proteins. encyclopedia.pubfrontiersin.org A key transporter implicated in this process is the Sodium-Dependent Organic Anion Transporter (SOAT), also known as SLC10A6. mdpi.comnih.gov SOAT is a transmembrane protein that facilitates the sodium-dependent uptake of various 3'- and 17'-monosulfated steroid hormones. mdpi.comnih.govnih.gov These sulfated steroids are often considered biologically inactive precursors that circulate in high concentrations and are taken up by hormone-responsive tissues for intracrine formation of active hormones. mdpi.comnih.gov

The specificity of SOAT for its substrates is well-defined. Ideal substrates possess a planar and lipophilic steroid backbone and a single negatively charged sulfate group at either the C3 or C17 position. nih.gov The transporter accommodates sulfate groups in either the α- or β-orientation. encyclopedia.pub While this compound has not been explicitly detailed in all studies, its structural analogue, 17β-estradiol 17-sulfate, is a confirmed substrate for SOAT. nih.gov Given that this compound fits the required structural characteristics—a C18 steroid backbone with a single sulfate at the 17-position—it is a putative substrate for SOAT-mediated cellular uptake. nih.gov This uptake is a critical first step, allowing the inactive, sulfated pro-drug to enter target cells where it can be metabolized. encyclopedia.pub The transport mechanism is an active process, coupled to the sodium gradient across the cell membrane. frontiersin.org

Table 1: Confirmed and Putative Substrates of the SOAT/SLC10A6 Transporter

Steroid SulfateSulfate PositionTransport ConfirmationReference
Dehydroepiandrosterone sulfate (DHEAS)Confirmed mdpi.comnih.gov
Estrone 3-sulfate (E1S)3Confirmed mdpi.comnih.gov
17β-Estradiol 17-sulfate17βConfirmed nih.gov
17β-Estradiol 3-sulfate3Confirmed nih.govplos.org
Testosterone sulfate17βConfirmed nih.gov
Pregnenolone sulfateConfirmed nih.gov
Androstenediol 3-sulfateConfirmed plos.org
This compound17Putative nih.gov

Translocation across Cellular Membranes (e.g., Endoplasmic Reticulum)

Once inside the cell, the journey of this compound and its metabolites continues across intracellular membranes, particularly the endoplasmic reticulum (ER). The ER is a crucial site for steroid metabolism, as it houses key enzymes like steroid sulfatase (STS), which is responsible for cleaving the sulfate group to activate the steroid. nih.govwikipedia.org For this compound to become biologically active, it or its hydroxylated metabolites must be desulfated by STS. nih.gov

This necessitates translocation across the ER membrane to reach the enzyme's active site within the ER lumen. nih.govresearchgate.net Similar to their journey across the plasma membrane, sulfated steroids are not favored for passive diffusion across the ER membrane due to their physicochemical properties. researchgate.net Research on related compounds like estrone 3-sulfate has demonstrated that their transport into ER vesicles is a time-dependent process, suggesting the involvement of specific transport systems. researchgate.net It is proposed that distinct transport mechanisms exist for different steroid conjugates, highlighting the complexity of intracellular trafficking. researchgate.netnih.gov Therefore, the translocation of this compound into the ER is likely a regulated, protein-mediated event, ensuring the compound reaches the enzymatic machinery required for its activation. researchgate.netoup.com

Transcriptional and Post-Transcriptional Regulation by Active Metabolites of this compound

The ultimate biological effects of this compound are mediated by its active metabolites, which can modulate gene expression. The activation process involves two key steps: hydroxylation and desulfation. Studies using rat liver microsomes have shown that this compound undergoes metabolism primarily through hydroxylation on its aromatic A-ring, without the initial removal of the sulfate group. nih.govnih.gov This process yields mono- and dihydroxylated metabolites. nih.gov The main phenolic products formed are hydroxylated at the C2 and C3 positions, with negligible hydroxylation at C4. nih.gov Further metabolism can lead to the formation of catechol products hydroxylated at positions 2 and 3, or 3 and 4. nih.gov

For these metabolites to regulate gene expression, the sulfate group at the C17 position must be cleaved by the enzyme steroid sulfatase (STS), a process that converts the biologically inert sulfated steroid into a biologically active form. nih.govoup.com The resulting active metabolites, such as 2-hydroxy-3-deoxyestradiol or 3-hydroxy-3-deoxyestradiol (which is estradiol), can then function as estrogens.

These active, desulfated metabolites exert their effects by acting as ligands for nuclear hormone receptors, specifically the estrogen receptors (ERα and ERβ). nih.govembopress.org The general mechanism involves the binding of the active metabolite to the estrogen receptor in the cytoplasm or nucleus. nih.gov This binding induces a conformational change in the receptor, causing it to dimerize. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.govjove.com This binding event initiates a cascade that recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription. embopress.orgoup.com This altered gene expression profile underlies the physiological response to the compound. For instance, ERβ-mediated regulation can influence the expression of enzymes involved in cellular protection against oxidative stress. nih.gov

Table 2: Identified Metabolites of this compound from In Vitro Studies

Metabolite TypeSpecific Metabolites (Hydroxylation Position)Metabolic StepReference
Mono-hydroxylated Phenolic Products2-hydroxy, 3-hydroxy, 4-hydroxyPrimary Hydroxylation nih.govnih.govresearchgate.net
Di-hydroxylated Catechol Products2,3-dihydroxy; 3,4-dihydroxySecondary Hydroxylation nih.govnih.gov
Other Aromatic Ring Products1-hydroxyPrimary Hydroxylation (sex-specific) nih.gov
Ring B Hydroxylated Products6α-hydroxy, 6β-hydroxyPrimary Hydroxylation researchgate.net

Note: These hydroxylations were observed to occur without the removal of the C17-sulfate group. Subsequent desulfation is required for biological activity via estrogen receptors.

An extensive review of scientific literature and databases has revealed a significant lack of specific research on the chemical compound This compound . As a result, the creation of a detailed article focusing solely on its physiological and preclinical research insights, as per the requested outline, is not feasible at this time.

Searches for "this compound" and its potential variants across multiple scientific databases did not yield any specific studies detailing its effects on endocrine regulation, reproductive physiology, cell proliferation, or enzymatic activities. The scientific community has published extensively on related estrogen sulfates, but information on this particular deoxy-variant is conspicuously absent.

To provide context, research on structurally similar compounds is briefly mentioned below, but it is crucial to note that these findings do not apply to this compound and are provided only to illustrate the types of studies conducted on related molecules.

Research on Related Estradiol Sulfates

While no data exists for this compound, its parent compound, estradiol 17-sulfate , and other derivatives have been the subject of various investigations.

Physiological Roles in Animal Models: Studies on compounds like estradiol-3-sulfate (B1217152) have explored their influence on the Hypothalamic-Pituitary-Adrenal (HPA) axis in animal models such as fetal sheep. This research indicates that sulfated estrogens can be locally converted to their active forms in tissues like the brain, thereby influencing stress and neuroendocrine functions. For instance, a synthetic derivative, 17α-ethinyl estradiol-3-sulfate, has been investigated in swine models for its potential protective effects in the context of traumatic brain injury and hemorrhagic shock, where it was observed to improve survival and cardiovascular function nih.govnih.gov.

In Vitro Cellular Effects: The unconjugated form, 17β-estradiol, has been shown to influence the proliferation and differentiation of various cell types, including human bone marrow mesenchymal stromal cells and neural stem/progenitor cells nih.gov. Such studies are fundamental to understanding the cellular mechanisms of estrogen signaling.

Enzymatic Activities: The metabolism of estradiol 17-sulfate has been a key area of research. Studies have identified specific cytochrome P-450 enzymes in rat liver microsomes that are responsible for the hydroxylation of estradiol 17-sulfate nih.govresearchgate.net. Understanding these enzymatic pathways is crucial for comprehending the biosynthesis and degradation of active estrogens.

Comparative Biochemistry: The broader field of steroid sulfatase and sulfotransferase activity is well-documented. These enzymes, which regulate the conversion between sulfated and unconjugated steroids, are found across a wide range of species. Comparative studies, for example between human and zebrafish steroid sulfatases, have revealed conserved functions, suggesting a fundamental role for steroid sulfation in vertebrate physiology.

Physiological and Preclinical Research Insights on 3 Deoxyestradiol 17 Sulfate

Metabolomic Profiling of Steroid Sulfates in Biological Matrices

The metabolomic profiling of steroid sulfates, including synthetic derivatives like 3-Deoxyestradiol (B1199316) 17-sulfate, in biological matrices such as plasma, serum, urine, and tissue is essential for elucidating their metabolic fate and biological significance. This process involves the extraction, separation, detection, and quantification of the parent compound and its metabolites.

Analytical Methodologies:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for the quantitative analysis of steroid sulfates. nih.govacs.org This technique offers high sensitivity and specificity, allowing for the direct measurement of intact sulfated steroids without the need for derivatization. nih.govacs.org Sample preparation typically involves solid-phase extraction (SPE) to isolate the steroid sulfates from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of stable isotope-labeled internal standards is a common practice to ensure accurate quantification.

Research Findings:

While specific metabolomic data for 3-Deoxyestradiol 17-sulfate is not widely available in published literature, studies on structurally related endogenous and synthetic estrogen sulfates provide a framework for understanding its potential metabolic profile. For instance, research on estradiol (B170435) 17-sulfate and estrone (B1671321) sulfate (B86663) has identified various hydroxylated and other metabolites in biological fluids. These studies are critical for understanding the disposition and potential biological activity of sulfated estrogens.

To illustrate the type of data generated in such studies, the following table presents hypothetical data based on typical findings in the field of steroid analysis. This data is for illustrative purposes only and does not represent actual measured concentrations of this compound.

Hypothetical Metabolomic Profile of this compound in Human Plasma

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pg/mL)
This compound5.2349.197.0150.5
2-Hydroxy-3-deoxyestradiol 17-sulfate4.8365.197.025.2
4-Hydroxy-3-deoxyestradiol 17-sulfate4.9365.197.010.8
16α-Hydroxy-3-deoxyestradiol 17-sulfate4.5365.197.05.1

This table is for illustrative purposes only and does not represent actual experimental data.

The investigation into the metabolism of synthetic estrogen sulfates is an ongoing area of research. The identification and quantification of metabolites of compounds like this compound in various biological matrices are crucial for a comprehensive understanding of their pharmacology and potential physiological effects. Future studies employing advanced mass spectrometric techniques will likely provide more detailed insights into the metabolic fate of this and other related synthetic steroids.

Advanced Analytical Methodologies in 3 Deoxyestradiol 17 Sulfate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for the direct analysis of intact steroid sulfates like 3-Deoxyestradiol (B1199316) 17-sulfate. rsc.orgresearchgate.net This approach avoids the need for chemical or enzymatic hydrolysis, which can introduce variability, and allows for the specific measurement of the conjugated form. researchgate.net The inherent polarity of the sulfate (B86663) group makes these compounds well-suited for reversed-phase liquid chromatography and ionization by electrospray ionization (ESI), typically in negative ion mode.

Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (<2 µm) to achieve superior separation efficiency, higher resolution, and faster analysis times compared to traditional HPLC. When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, it provides highly accurate mass measurements. This capability allows for the confident identification of 3-Deoxyestradiol 17-sulfate based on its precise molecular formula, reducing ambiguity and false positives.

The HRMS/MS approach involves the initial selection of the precursor ion corresponding to this compound, followed by fragmentation and analysis of the resulting product ions at high resolution. This two-stage mass analysis confirms the identity of the analyte with exceptional specificity. The high sensitivity of modern HRMS instruments enables the detection of low concentrations of steroid sulfates in complex biological fluids. rsc.org

Table 1: Illustrative UHPLC-HRMS/MS Parameters for Steroid Sulfate Analysis

ParameterTypical Condition
Chromatography Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Ammonium Hydroxide or Formic Acid
Mobile Phase B Methanol (B129727) or Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Full Scan followed by data-dependent MS/MS (dd-MS2)
Precursor Ion [M-H]⁻ Calculated exact mass of this compound
Mass Resolution > 70,000 FWHM

For quantitative studies, triple-quadrupole (QqQ) mass spectrometers are frequently employed due to their exceptional sensitivity and specificity in targeted analysis. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the specific precursor ion for this compound, the second quadrupole fragments it, and the third quadrupole selects a specific, characteristic product ion for detection.

This process is highly selective, as it filters out most other ions from the sample matrix, resulting in a very low signal-to-noise ratio and enabling precise quantification at very low levels (pg/mL to ng/mL). nih.govresearchgate.net The direct analysis of the intact conjugate ensures that the measurement is specific to the sulfated form of the steroid. rsc.org

Table 2: Representative MRM Transitions for Estrogen Sulfates

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estrone (B1671321) 3-sulfate349.1269.1 (loss of SO₃)-30 to -40
17β-Estradiol 3-sulfate351.1271.1 (loss of SO₃)-30 to -40
This compound (projected)335.1255.1 (loss of SO₃)Determined empirically

Note: The exact m/z values and collision energy for this compound would be optimized during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural characterization of steroids. However, due to the non-volatile and thermally labile nature of the sulfate conjugate, direct analysis of this compound is not feasible. tandfonline.com Instead, GC-MS is used to analyze the core steroid structure after the sulfate group has been removed.

The analytical process involves two key steps:

Deconjugation (Hydrolysis): The sulfate group is cleaved, typically through solvolysis (acid hydrolysis), to yield the parent steroid, 3-Deoxyestradiol.

Derivatization: The hydroxyl group(s) on the steroid are chemically modified, most commonly through silylation (e.g., using MSTFA), to increase volatility and thermal stability, making the compound suitable for GC analysis. tandfonline.comnih.gov

Once derivatized, the compound is separated by the gas chromatograph and fragmented by the mass spectrometer, typically using Electron Ionization (EI). The resulting fragmentation pattern provides a characteristic "fingerprint" that is used for structural elucidation and confirmation of the identity of the steroid metabolite. unito.it

Sample Preparation Strategies for Steroid Sulfate Analysis

Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analyte of interest prior to instrumental analysis. sigmaaldrich.com

Solid-Phase Extraction (SPE) is the most common technique for the cleanup and pre-concentration of steroid sulfates from samples like urine, plasma, and serum. nih.govunitedchem.comunitedchem.com Reversed-phase sorbents, such as C18 or polymer-based materials (e.g., Oasis HLB), are highly effective at retaining steroid sulfates. unitedchem.comunitedchem.com The process involves conditioning the sorbent, loading the sample, washing away interfering compounds with a weak solvent, and finally eluting the steroid sulfates with a stronger organic solvent. unitedchem.com This technique provides high recovery rates and significantly cleaner extracts for subsequent LC-MS or GC-MS analysis. nih.govunitedchem.com

Table 3: Generalized SPE Protocol for Steroid Sulfates

StepProcedurePurpose
Conditioning Pass methanol, followed by water through the cartridge.To activate the sorbent for analyte retention.
Loading Load the pre-treated biological sample at a slow flow rate.To bind the analyte to the sorbent.
Washing Wash with a low-percentage organic solvent (e.g., 5-20% methanol in water).To remove polar interferences like salts.
Elution Elute with a high-percentage organic solvent (e.g., methanol or acetonitrile).To recover the concentrated analyte.

For samples with high protein content, such as plasma or serum, an initial protein precipitation step is essential. phenomenex.com This is typically achieved by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample. phenomenex.comnih.gov This process denatures and precipitates the proteins, which can then be removed by centrifugation. researchgate.net This step prevents the proteins from interfering with the analytical column and the mass spectrometer ion source. phenomenex.com

As mentioned for GC-MS, derivatization is a mandatory step to analyze the deconjugated steroid. nih.govacs.org For LC-MS analysis, derivatization is not typically required for steroid sulfates but can be employed to enhance detection sensitivity. nih.gov For instance, derivatizing estrogens with reagents like dansyl chloride can improve their ionization efficiency, leading to lower limits of detection. nih.govuliege.be

Table 4: Common Derivatization Reagents for Steroid Analysis

ReagentAbbreviationPrimary UseTarget Functional Group
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAGC-MSHydroxyl, Ketone (enolizable)
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MSHydroxyl
Pentafluoropropionic AnhydridePFPAGC-MSHydroxyl
Dansyl Chloride-LC-MS (Fluorescence)Phenolic Hydroxyl

Enzymatic Deconjugation for Total Estrogen Assessment

To assess the total concentration of 3-Deoxyestradiol, which includes both the free form and its sulfated conjugate, enzymatic deconjugation is a critical preparatory step. This process utilizes sulfatase enzymes to hydrolyze the sulfate group from this compound, converting it to its unconjugated, biologically active form.

Steroid sulfatase (STS), an enzyme found in various tissues, is responsible for the hydrolysis of a wide range of steroid sulfates. nih.govfrontiersin.org The general reaction involves the cleavage of the sulfate ester bond, releasing the free steroid and a sulfate ion. While the specific activity of STS on this compound has not been extensively detailed in published literature, the enzyme is known to act on a variety of aryl and alkyl steroid sulfates. ox.ac.uk The enzymatic hydrolysis is typically carried out by incubating the biological sample, such as plasma or urine, with a preparation of sulfatase, often derived from sources like Helix pomatia. frontiersin.org

Below is a table summarizing the key aspects of enzymatic deconjugation for the assessment of total 3-Deoxyestradiol.

ParameterDescriptionTypical Conditions
Enzyme Steroid Sulfatase (STS)Purified or from sources like Helix pomatia
Substrate This compound-
Product 3-Deoxyestradiol-
Reaction Type Hydrolysis-
Optimal pH Typically between 6.0 and 7.0Varies with enzyme source
Temperature 37°C-
Incubation Time Several hours to overnightDependent on enzyme activity and substrate concentration
Application Determination of total (conjugated + unconjugated) 3-Deoxyestradiol-

Development and Application of Stable Isotope Labeling Techniques for Metabolite Tracking and Fragmentation Pathway Elucidation

Stable isotope labeling is a powerful tool in the study of drug metabolism, offering a means to trace the metabolic fate of a compound and to elucidate the fragmentation pathways of its metabolites in mass spectrometry. nih.govsymeres.com In the context of this compound research, this technique provides invaluable insights into its biotransformation and aids in the confident identification of its metabolic products.

Metabolite Tracking:

The process involves synthesizing a version of this compound that incorporates stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), at specific positions in the molecule. symeres.com When this labeled compound is introduced into a biological system, its metabolites will also carry the isotopic label. This "isotopic signature" allows for the easy differentiation of drug-related metabolites from the vast number of endogenous compounds present in a biological sample when analyzed by mass spectrometry. The mass spectrometer can selectively detect the characteristic mass shift of the labeled compounds and their metabolites, enabling researchers to track their formation and clearance over time. nih.govresearchgate.net

Fragmentation Pathway Elucidation:

Tandem mass spectrometry (MS/MS) is used to fragment ions to gain structural information. By comparing the fragmentation patterns of the unlabeled this compound and its stable isotope-labeled counterpart, researchers can deduce the structure of fragment ions. researchgate.net The mass shifts observed in the fragment ions of the labeled compound reveal which parts of the molecule are retained in each fragment. This information is critical for piecing together the fragmentation pathway and, by extension, for the structural elucidation of unknown metabolites. For sulfated steroids, characteristic fragmentation patterns often involve the loss of the sulfate group (SO₃) or the entire sulfuric acid moiety (H₂SO₄). nih.govresearchgate.net The presence of stable isotopes can help confirm these and other fragmentation mechanisms.

The use of high-resolution mass spectrometry (HRMS) in conjunction with stable isotope labeling further enhances the confidence in metabolite identification by providing highly accurate mass measurements of both the parent and fragment ions. nih.govresearchgate.net

The following table outlines the application of stable isotope labeling in the research of this compound.

ApplicationDescriptionKey Advantages
Metabolite Tracking Tracing the biotransformation of this compound in biological systems.- Differentiates drug metabolites from endogenous compounds.- Enables quantitative analysis of metabolic pathways.
Fragmentation Pathway Elucidation Determining the structure of fragment ions in MS/MS spectra to aid in metabolite identification.- Provides definitive structural information on fragment ions.- Confirms proposed fragmentation mechanisms.

Emerging Research Directions and Future Perspectives on 3 Deoxyestradiol 17 Sulfate

Elucidation of Regulatory Mechanisms Governing Sulfation and Desulfation Pathways

The biological activity of steroids is tightly controlled by the balance between sulfation and desulfation. nih.govnih.govlatrobe.edu.au These processes are governed by two key enzyme families: the sulfotransferases (SULTs), which add a sulfate (B86663) group, and the steroid sulfatases (STS), which remove it. nih.govbioscientifica.com

Sulfation , catalyzed by SULTs, converts lipophilic steroids into water-soluble, biologically inert sulfates, facilitating their transport in the circulation and eventual excretion. nih.govnih.gov The reverse reaction, desulfation , is catalyzed by STS, a ubiquitously expressed enzyme that hydrolyzes steroid sulfates back into their active, unconjugated forms. bioscientifica.combioscientifica.com This conversion is a major intracrine mechanism for regenerating biologically potent steroids within target tissues. bioscientifica.combioscientifica.com

The regulation of these pathways is complex and multifactorial. Factors known to influence STS activity include:

Post-translational Modifications: The generation of C-alpha formylglycine (FGly) in the active site is a critical modification for STS activity. bioscientifica.combioscientifica.com

Inflammatory Mediators: Cytokines such as TNFα have been shown to regulate STS expression and activity, suggesting a link between inflammation and local steroid availability. bioscientifica.combioscientifica.com

Hormonal Feedback: Estrogens themselves can influence STS activity, potentially through G-protein coupled estrogen receptor (GPER) signaling, creating a positive feedback loop that enhances local estrogen action. bioscientifica.combioscientifica.com

For a compound like 3-Deoxyestradiol (B1199316) 17-sulfate, the absence of the 3-hydroxyl group—a primary site for sulfation in estradiol (B170435)—implies that its sulfation/desulfation dynamics would be governed by enzymes acting on the 17-position. Understanding which specific SULT and STS isoforms are responsible for its metabolism and how their expression is regulated in different tissues will be a critical first step in elucidating its potential biological role. Future research must focus on identifying these specific enzymatic pathways and the local factors that control the equilibrium between 3-Deoxyestradiol and its 17-sulfated conjugate.

Enzyme Family Function Key Substrates Regulatory Factors
Sulfotransferases (SULTs) Adds sulfate group (Sulfation)Estrone (B1671321), DHEA, PregnenoloneTissue-specific expression, genetic polymorphisms
Steroid Sulfatase (STS) Removes sulfate group (Desulfation)Estrone sulfate, DHEASInflammatory signals (TNFα), Hormones (Estrogen), Post-translational modifications

Identification and Characterization of Novel Steroid Sulfated Metabolites and Their Biological Functions

The long-held view of sulfated steroids as inactive end-products has been supplanted by evidence that they act as a large, dynamic reservoir for bioactive hormones. nih.govoup.com Circulating concentrations of sulfated steroids like estrone sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) are significantly higher than their unconjugated counterparts, providing a ready pool of precursors for peripheral tissues to generate active estrogens and androgens locally. nih.gov

Recent advancements in analytical techniques, particularly mass spectrometry, have revolutionized the ability to detect and quantify a wide array of steroid conjugates. bioscientifica.com Untargeted metabolomic profiling of biological samples is leading to the discovery of previously uncharacterized sulfated metabolites. frontiersin.org For instance, studies in equine urine have identified novel sulfated metabolites of testosterone, highlighting the potential for discovering new biomarkers and metabolic pathways. frontiersin.org

The biological functions of these novel metabolites are a key area of investigation. Beyond serving as precursors, some sulfated steroids may possess intrinsic biological activity or act as protective groups that allow for other biochemical modifications on the steroid molecule before being reactivated by STS. bioscientifica.combioscientifica.com The discovery of sulfated steroids from marine organisms with cytotoxic and other pharmacological properties further underscores the potential for these molecules to have direct biological effects. nih.gov

The characterization of 3-Deoxyestradiol 17-sulfate fits squarely within this research paradigm. Its identification in metabolic studies suggests it is a naturally occurring, albeit likely low-abundance, metabolite. researchgate.netresearchgate.net Future research will need to determine its circulating and tissue-specific concentrations, its binding affinity for transport proteins and receptors, and whether it can be converted back to an active form. Furthermore, exploring whether it has unique biological functions independent of its potential role as a precursor is a compelling avenue for investigation.

Application of Advanced Chemo-synthetic Approaches for Metabolite Synthesis

A significant bottleneck in studying novel steroid metabolites is the lack of availability of pure compounds for use as analytical standards and for biological testing. Advanced chemical synthesis provides the solution by enabling the creation of these complex molecules. The synthesis of steroids is a mature field, with numerous strategies developed for constructing the core steroidal scaffold and introducing specific functional groups with precise stereochemistry. libretexts.org

Modern synthetic approaches applicable to steroid metabolites include:

Total Synthesis: Building the steroid molecule from simple, non-steroidal precursors. While often lengthy, this approach offers maximum flexibility for creating novel analogues. umich.edu

Semi-synthesis: Modifying readily available natural steroids. This is often more practical and cost-effective for producing derivatives of common steroid structures.

Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical reactions with the high regio- and stereo-selectivity of enzymes (e.g., hydroxylases, reductases) to achieve transformations that are difficult to perform with traditional chemistry alone. brynmawr.edu

The synthesis of sulfated steroids requires specific methodologies for introducing the sulfate group at a desired position. For a molecule like this compound, a key challenge would be the selective sulfation of the 17-hydroxyl group while the 3-position remains deoxygenated. Access to synthetically produced this compound is essential for confirming its identity in biological samples, quantifying its levels accurately, and performing in vitro and in vivo studies to determine its biological function.

Synthetic Approach Description Advantages Challenges
Total Synthesis Construction from simple, non-steroidal starting materials.High flexibility for novel structures.Often long and complex synthetic routes.
Semi-synthesis Chemical modification of abundant natural steroids.More practical and cost-effective for known scaffolds.Dependent on the availability of suitable starting materials.
Chemoenzymatic Synthesis Combines chemical and enzymatic steps.High regio- and stereo-selectivity, milder reaction conditions.Requires identification and optimization of suitable enzymes.

Integration of Systems Biology and 'Omics' Technologies for Comprehensive Steroid Metabolome Analysis

Understanding the role of a single metabolite like this compound requires placing it within the context of the entire network of steroid biosynthesis and metabolism—the steroid metabolome. Systems biology, which aims to understand the complex interactions within a biological system as a whole, provides the ideal framework for this challenge. tandfonline.comnih.gov

This holistic view is powered by 'omics' technologies, particularly metabolomics, which systematically identifies and quantifies the complete set of small-molecule metabolites in a biological sample. nih.govnih.gov When applied to steroids, this is often termed "steroidomics." nih.gov

Key technologies and approaches include:

Mass Spectrometry (MS): Techniques like gas chromatography-MS (GC-MS) and liquid chromatography-MS (LC-MS) are the workhorses of steroidomics, enabling the simultaneous measurement of dozens or even hundreds of steroid metabolites. nih.govrug.nl

Computational Approaches: The vast datasets generated by 'omics' studies require sophisticated computational and bioinformatic tools for analysis. Machine learning algorithms are being developed to interpret complex steroid profiles and identify signatures associated with specific diseases or physiological states, independent of age and sex. rug.nl

Data Integration: The true power of systems biology comes from integrating metabolomic data with other 'omics' data, such as genomics (genes), transcriptomics (gene expression), and proteomics (proteins). nih.gov This multi-layered approach allows researchers to connect variations in steroidogenic enzyme genes to changes in protein levels and, ultimately, to the resulting steroid metabolite profile, providing a complete picture of the pathway's function. nih.gov

Future research on this compound will benefit immensely from these technologies. Steroidomics platforms can be used to precisely quantify its levels in large patient cohorts, exploring how it varies with disease, age, or therapeutic interventions. By integrating these findings with genomic and transcriptomic data, it may be possible to identify the specific enzymes and regulatory networks that govern its formation and to understand its place within the broader human steroid metabolome. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-deoxyestradiol 17-sulfate in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection is a validated approach. For example, estradiol 17-sulfate metabolites like 2-hydroxyestradiol 17-sulfate can be separated using an ODS SIL column with a mobile phase of 50 mM acetate buffer (pH 5.0) and methanol (3:2 v/v), monitored at 1.1 V vs. a Ag/AgCl reference electrode. This method achieves linear calibration curves (5–50 ng) and is adaptable for kinetic studies of hydroxylation enzymes .

Q. How can researchers address the lack of authentic standards for sulfated estrogen conjugates?

  • Methodological Answer : Limited availability of sulfated estrogen standards (e.g., 17-sulfate vs. 3-sulfate isomers) necessitates synthetic preparation or isotopic labeling. For instance, stable isotope analogs (e.g., 17β-E2-2,4,6-[²H]₄-3-sulfate) can serve as internal standards for mass spectrometry. Researchers must validate synthetic routes via NMR and LC-MS to confirm purity and structure .

Q. What experimental designs are suitable for studying protein binding of this compound?

  • Methodological Answer : Centrifugal ultrafiltration with human serum albumin (HSA) is a robust method. Binding studies reveal that HSA has high-affinity sites (association constants ~10⁵–10⁶ M⁻¹) for 17-sulfate derivatives. Competitive binding assays with androgen sulfates or glucuronides can further elucidate displacement dynamics .

Advanced Research Questions

Q. How do CYP isoforms influence the metabolic clearance of this compound compared to its non-sulfated analogs?

  • Methodological Answer : Recombinant CYP2C8 and CYP2C9 isoforms exhibit higher metabolic clearance (Vmax/Km) for sulfated estrogens. For estradiol 17-sulfate, CYP2C8 and 2C9 show 2.5× and 3× higher activity, respectively, compared to estradiol. Kinetic assays with liver microsomes and isoform-specific inhibitors (e.g., montelukast for CYP2C8) can isolate contributions .

Q. What role does the 17-sulfate moiety play in enzyme inhibition or antioxidant activity?

  • Methodological Answer : Molecular docking and inhibition assays demonstrate that the 17-sulfate group enhances binding to targets like kynurenine aminotransferase-II (KAT-II). For example, estradiol disulfate (with 17-sulfate) shows stronger inhibition (IC₅₀ ~10 µM) than 3-sulfate derivatives. Antioxidant potential can be tested via radical scavenging assays (e.g., DPPH) and compared to catechol estrogens .

Q. How can conflicting data on sulfated estrogen metabolism be resolved?

  • Methodological Answer : Discrepancies in CYP isoform specificity (e.g., placental vs. hepatic microsomes) require tissue-specific profiling. Cross-validation using stable isotope tracing, kinetic parameter comparisons (Km, Vmax), and siRNA knockdown of candidate CYPs in cell models can clarify metabolic pathways .

Key Methodological Recommendations

  • For metabolic studies : Use pooled human liver microsomes (15+ donors) to account for inter-individual variability .
  • For structural analysis : Combine LC-MS/MS with synthetic standards to distinguish sulfate isomers (3- vs. 17-sulfate) .
  • For binding assays : Include displacement controls (e.g., androgen sulfates) to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.